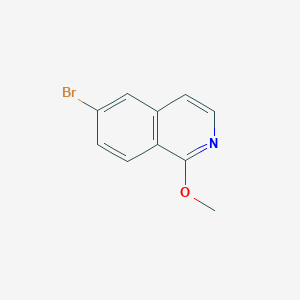

1-Methoxy-6-bromoisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSUFWUXOVNEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methoxy-6-bromoisoquinoline literature review

A Strategic Scaffold for Modular Drug Discovery[1]

Part 1: Executive Summary & Strategic Utility

1-Methoxy-6-bromoisoquinoline (CAS: 104704-09-8 ) represents a high-value "bifunctional" intermediate in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: the C6-bromine atom and the C1-methoxy group.

For drug development professionals, this scaffold offers a specific tactical advantage:

-

C6-Bromine (Electrophilic Handle): Enables robust palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the isoquinoline core into complex biaryls or amino-isoquinolines, common motifs in kinase inhibitors.[1]

-

C1-Methoxy (Masked Functionality): Acts as a stable "mask" for the polar lactam (isoquinolin-1-one) or can be displaced by nucleophiles to introduce diversity at the C1 position.

This guide details the validated synthesis, reactivity profile, and handling protocols for this critical intermediate.[1]

Part 2: Structural Analysis & Reactivity Profile[1]

The molecule consists of a benzofused pyridine ring (isoquinoline). The electron-deficient nature of the pyridine ring (C1/C3 positions) contrasts with the aryl bromide at C6.

Reactivity Logic Diagram (DOT)

Caption: Orthogonal reactivity map of this compound showing divergent synthetic pathways.

Part 3: Validated Synthetic Protocol

The most reliable synthesis of this compound does not start from scratch but rather modifies the commercially available 6-bromoisoquinoline .[1] The transformation follows a Reissert-Henze type rearrangement sequence via the N-oxide.

Reaction Scheme Overview

-

N-Oxidation: 6-Bromoisoquinoline

6-Bromoisoquinoline- -

Chlorination:

-oxide -

Methoxylation: 1-Chloro

this compound.[1]

Step-by-Step Experimental Procedure

Step 1: Synthesis of 6-Bromoisoquinoline-

-oxide[1]

-

Reagents: 6-Bromoisoquinoline (1.0 eq), m-CPBA (1.2 eq), DCM (Dichloromethane).[1]

-

Protocol:

-

Dissolve 6-bromoisoquinoline (e.g., 10 g) in DCM (100 mL) at 0°C.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes.

-

Warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (DCM/MeOH 95:5).[1]

-

Workup: Wash with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2][3]

-

Yield: Typically 85-95% (Off-white solid).[1]

-

Step 2: Synthesis of 1-Chloro-6-bromoisoquinoline[1]

-

Reagents: 6-Bromoisoquinoline-

-oxide (1.0 eq), POCl₃ (Phosphorus oxychloride, 5.0 eq), DCM (solvent).[1] -

Protocol:

-

Suspend the

-oxide in anhydrous DCM. -

Add POCl₃ dropwise at 0°C under Argon atmosphere.

-

Heat the mixture to reflux (40°C) for 4-6 hours. Note: The mechanism involves O-phosphorylation followed by nucleophilic attack of chloride at C1.

-

Quench (CRITICAL SAFETY): Cool to 0°C. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with solid Na₂CO₃.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Yield: 70-80%.

-

Step 3: Methoxylation to this compound[1]

-

Reagents: 1-Chloro-6-bromoisoquinoline (1.0 eq), NaOMe (Sodium methoxide, 2.0 eq), MeOH (Methanol).[1]

-

Protocol:

-

Dissolve 1-chloro-6-bromoisoquinoline in anhydrous methanol.

-

Add solid NaOMe (or 25% w/w solution in MeOH).

-

Reflux (65°C) for 2-4 hours. The electron-deficient C1 position facilitates rapid

. -

Cool to RT and concentrate to remove bulk MeOH.

-

Resuspend in EtOAc, wash with water and brine.

-

Yield: 85-92% (White crystalline solid).

-

Part 4: Physicochemical Properties Data[1]

| Property | Value | Note |

| CAS Number | 104704-09-8 | Verified Identifier |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Physical State | Solid | White to pale yellow |

| Solubility | DMSO, DCM, EtOAc | Poor in water |

| LogP (Predicted) | ~3.1 | Lipophilic |

| Key Reactivity | C1-OMe ( | C6-Br (Pd-coupling) |

Part 5: Application Workflow (Suzuki Coupling)

The following workflow demonstrates the use of this compound to synthesize a biaryl kinase inhibitor precursor.

Workflow Diagram (DOT)

Caption: Standard Suzuki-Miyaura coupling protocol for C6-functionalization.

Protocol Validation

-

Catalyst Choice: Pd(dppf)Cl₂ is preferred for aryl bromides due to its stability and resistance to dehalogenation side reactions.

-

Solvent System: Dioxane/Water allows for the solubility of both the organic bromide and the inorganic base (K₂CO₃).

-

Purification: The methoxy group prevents the formation of polar NH-lactam tautomers, making the product easily purifiable by silica chromatography (non-polar eluent).

References

-

PubChem. 6-bromo-1-methoxyisoquinoline (Compound).[1] National Library of Medicine. Accessed 2026. [Link]

-

Wang, D. et al. Regioselective bromination of azine N-oxides. Tetrahedron, 2016, 72(38), 5762-5768.[1][3] (Describes POBr3/POCl3 mediated rearrangements). [Link][1]

Sources

Technical Guide: 1-Methoxy-6-bromoisoquinoline Safety & Handling

Executive Technical Summary

1-Methoxy-6-bromoisoquinoline is a functionalized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting kinase pathways and CNS receptors. Structurally, it features an isoquinoline core with a bromine atom at the C6 position (enabling Suzuki/Buchwald couplings) and a methoxy group at the C1 position.

From a safety perspective, this compound presents a dual challenge: toxicological hazards typical of halogenated heterocycles (skin/eye irritation, potential respiratory sensitization) and chemical instability related to the imidate ether functionality at C1, which is susceptible to hydrolysis under acidic conditions. This guide defines the protocols necessary to maintain both operator safety and compound integrity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The following data aggregates experimental values and calculated properties based on structural analogs (e.g., 6-bromoisoquinoline, 1-methoxyisoquinoline).

Table 1: Physicochemical Specifications

| Property | Specification / Value | Technical Note |

| Chemical Name | This compound | |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | ~238.08 g/mol | |

| Physical State | Solid (Crystalline Powder) | Often off-white to pale yellow. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Low solubility in water/hexanes. |

| Melting Point | Range: 40–80 °C (Estimated) | Isomer dependent; verify per batch CoA. |

| Functionality | Imidate Ether (C1), Aryl Bromide (C6) | C1-Methoxy is acid-labile. |

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer may be limited, safety protocols must be extrapolated from the halogenated isoquinoline class (e.g., CAS 82827-09-6, 5332-25-2).

GHS Classification (Derived)

-

Signal Word: WARNING

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

-

Acute Toxicity (Oral): Category 4 (H302) - Presumed based on isoquinoline toxicity.

Mechanism of Toxicity

-

Mucosal Irritation: The electron-deficient isoquinoline ring, enhanced by the bromine substituent, acts as a mild alkylating agent and irritant to mucous membranes.

-

Dust Inhalation: As a low-melting solid, fine particulates can easily become airborne during weighing, leading to severe respiratory distress (H335).

Strategic Handling & Engineering Controls[9][10]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are generally insufficient for prolonged contact with isoquinolines in organic solvents due to permeation risks.

-

Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling solutions in DCM/THF.

-

Respiratory: If working outside a fume hood (not recommended), use a P95/P100 particulate respirator.

-

Eyes: Chemical splash goggles.[3] Face shield required if handling >5g in solution.

Protocol: Safe Weighing & Transfer

This protocol minimizes static discharge (common with dry heterocyclic powders) and inhalation risk.

Figure 1: Safe weighing workflow to mitigate particulate exposure and static dispersion.

Stability Management: The Hydrolysis Risk

A critical, often overlooked aspect of 1-methoxyisoquinolines is their chemical instability. The C1-methoxy group is an imidate ether . Unlike standard aryl ethers (e.g., anisole), this position is activated by the ring nitrogen.

Degradation Pathway

Under acidic conditions (presence of HCl vapors, unbuffered silica gel) or prolonged exposure to moisture, this compound hydrolyzes to 6-bromoisoquinolin-1(2H)-one (the lactam form). This is an irreversible degradation that ruins stoichiometry in coupling reactions.

Figure 2: Hydrolysis pathway of the imidate ether moiety under improper storage.

Storage Protocols

-

Environment: Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: 2–8 °C (Refrigerated).

-

Acidity: Strictly avoid storage near volatile acids (HCl, TFA).

-

Chromatography: When purifying, add 1% Triethylamine (Et3N) to the eluent to neutralize silica acidity and prevent on-column hydrolysis.

Emergency Response Protocols

Scenario: Benchtop Spill (Solid)

-

Evacuate: Clear immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves and N95 respirator.

-

Containment: Cover spill with wet paper towels (to prevent dust generation) or use a dedicated HEPA vacuum.

-

Cleaning: Wipe surface with 10% bleach solution followed by ethanol.

Scenario: Eye Exposure

-

Immediate Action: Flush eyes with tepid water for minimum 15 minutes .

-

Medical: Seek ophthalmological evaluation immediately. Isoquinolines can cause corneal clouding.

References

-

PubChem. (2025).[4][5] 6-Bromoisoquinolin-1(2H)-one Compound Summary. National Library of Medicine. Retrieved from [Link]

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile & Strategic Utilization of 1-Methoxy-6-bromoisoquinoline

Executive Summary: The "Linchpin" Scaffold

In the architecture of drug discovery, 1-Methoxy-6-bromoisoquinoline represents a high-value "linchpin" scaffold. Its utility stems not merely from the presence of two functional groups, but from their electronic orthogonality .

-

The C6-Bromo Handle: A classic aryl halide located on the carbocyclic ring, electronically isolated enough to participate in standard Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without perturbing the heterocyclic core.

-

The C1-Methoxy Group: Often mistaken for a simple ether, this group is electronically an imidate . It serves a dual role:

-

Masking Agent: It protects the reactive C1 position and the nitrogen during C6 functionalization.

-

Latent Electrophile: It can be activated for nucleophilic displacement (SNAr) or hydrolyzed to reveal the thermodynamically stable 1(2H)-isoquinolinone (lactam) pharmacophore.

-

This guide provides a technical roadmap for exploiting this orthogonality, ensuring high yield and chemoselectivity in library generation.

Electronic Structure & Reactivity Profile

To predict reactivity, one must understand the electron density distribution.

The Imidate Character (C1-OMe)

Unlike a standard anisole derivative, the oxygen at C1 is conjugated with the isoquinoline nitrogen (

-

Consequence: The C1-OMe bond is weaker than a typical aryl methyl ether. Under acidic conditions, the nitrogen protonates, making C1 highly electrophilic and susceptible to attack by water (hydrolysis) or amines (displacement).

The Aryl Halide (C6-Br)

The C6 position is distal to the nitrogen. While the heterocycle is electron-deficient, the C6 position retains sufficient electron density to undergo oxidative addition with Pd(0) catalysts.

-

Consequence: You can engage the C6-Br in cross-coupling reactions before addressing the C1-OMe group, provided the reaction conditions remain basic or neutral.

Visualization: Orthogonal Reaction Pathways

The following diagram maps the divergent synthetic pathways accessible from this single scaffold.

Figure 1: Chemoselective divergence map. Note how C6 functionalization (Blue) retains the methoxy group, while C1 pathways (Red/Yellow/Green) transform it.

Strategic Transformations

The Methoxy Group as a "Masked" Lactam

The conversion of 1-methoxyisoquinolines to 1(2H)-isoquinolinones (isocarbostyrils) is a cornerstone reaction. Isoquinolinones are privileged pharmacophores found in PARP inhibitors and kinase inhibitors.

-

Mechanism: Acid-catalyzed demethylation.

-

Reagent Choice:

-

HBr in Acetic Acid (48%): The gold standard. The acetic acid acts as a solvent that solubilizes the organic substrate, while HBr provides the proton source and the nucleophilic bromide ion to attack the methyl group.

-

TMSI (Trimethylsilyl iodide): A milder, non-protic alternative for acid-sensitive substrates, utilizing the high affinity of silicon for oxygen.

-

SNAr Displacement (Amination)

The 1-methoxy group can be directly displaced by primary amines. This reaction is often sluggish compared to 1-chloroisoquinolines but can be accelerated.

-

Optimization: Use of a Lewis Acid (e.g., AlCl3) or simply protonating the ring nitrogen (using the amine hydrochloride salt) activates the C1 position for nucleophilic attack.

Nickel-Catalyzed C-O Activation

Recent advances (e.g., by the Chatani or Tobisu groups) allow the 1-OMe group to function as a pseudohalide. Using Ni(0) catalysts with electron-rich phosphine ligands (like PCy3), the C(sp2)-O bond can be cleaved oxidatively, allowing coupling with Grignard reagents (Kumada-type) or boronic acids.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C6

Objective: Functionalize the bromine position while keeping the 1-OMe intact.

Rationale: Palladium inserts into the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) much faster than the C-OMe bond. Basic conditions prevent hydrolysis of the imidate.

-

Setup: Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent: Add 1,4-Dioxane (0.2 M concentration).

-

Base: Add aqueous K2CO3 (2.0 M, 3.0 equiv).

-

Reaction: Degas with N2 for 5 mins. Seal and heat to 90°C for 4-12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Validation: 1H NMR should show the disappearance of the C6-Br signal and retention of the C1-OMe singlet (typically ~4.0-4.1 ppm).

Protocol B: Hydrolysis to 6-Bromoisoquinolin-1(2H)-one

Objective: Reveal the lactam pharmacophore.

Rationale: Strong acid protonates the nitrogen (activating C1) and provides a nucleophile (Br-) to cleave the methyl group via an SN2 mechanism.

-

Setup: Dissolve This compound (1.0 equiv) in Glacial Acetic Acid (approx. 5 mL per mmol).

-

Reagent: Add 48% Aqueous HBr (10-20 equiv).

-

Reaction: Reflux (approx. 100-110°C) for 2-6 hours. Monitor by LCMS for conversion of M+1 (Methyl ether) to M-13 (Lactam mass).

-

Workup: Cool to room temperature. Pour reaction mixture onto crushed ice. The product often precipitates as a solid.

-

Purification: Filter the solid. If no precipitate, neutralize carefully with NaHCO3 (expect foaming) and extract with DCM/MeOH (9:1).

-

Note: The 6-Br bond is stable to these acidic conditions.

Mechanistic Visualization: Acidic Hydrolysis

Understanding the "why" behind Protocol B ensures troubleshooting capability.

Figure 2: Mechanism of demethylation. The protonation of the ring nitrogen is the critical activation step.

Comparative Data: Reactivity Thresholds

| Reaction Type | Target Bond | Reagents | Conditions | Stability of Other Group |

| Suzuki Coupling | C6-Br | Pd(PPh3)4, K2CO3 | 90°C, Basic | 1-OMe: Stable |

| Buchwald-Hartwig | C6-Br | Pd2(dba)3, BINAP, NaOtBu | 100°C, Basic | 1-OMe: Stable |

| Acid Hydrolysis | C1-OMe | HBr / AcOH | 100°C, Acidic | 6-Br: Stable |

| SNAr | C1-OMe | Primary Amine | 120°C, Neat/Solvent | 6-Br: Stable |

| Lithiation | C6-Br | n-BuLi | -78°C | 1-OMe: Risk (Directing group effect) |

References

-

BenchChem. "6-Bromoisoquinoline synthesis and reactivity."[1] BenchChem Technical Library. Accessed October 2023. Link

-

Tobisu, M., & Chatani, N. "Cross-Coupling Reactions via C–O Bond Cleavage." Accounts of Chemical Research, 2015, 48(6), 1717–1726. Link

-

PubChem. "1-Methoxyisoquinoline Compound Summary."[2][3] National Center for Biotechnology Information. Link

-

Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004. (Reference for Pomeranz-Fritsch and isoquinoline functionalization logic). Link

-

Garg, N. K., et al. "Nickel-Catalyzed C–O Activation."[4] Chemical Reviews, 2016. (Contextualizing Ni-catalyzed ether activation). Link

Sources

Methodological & Application

Buchwald-Hartwig amination of 1-Methoxy-6-bromoisoquinoline

Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-Methoxy-6-bromoisoquinoline

Part 1: Executive Summary & Strategic Rationale

The Challenge: The this compound scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and PARP inhibitors. However, functionalizing the C6-position via palladium-catalyzed cross-coupling presents two specific distinct challenges:

-

Catalyst Deactivation: The isoquinoline nitrogen lone pair (

) is a potent -

Substrate Stability: While the C1-methoxy group activates the system electronically, it introduces a risk of hydrolysis to the corresponding isoquinolone (lactam) under acidic conditions or high-temperature nucleophilic attack.

The Solution: This protocol utilizes a Third-Generation Catalyst System employing a wide-bite-angle bidentate ligand (Xantphos) or a bulky monodentate ligand (BrettPhos), coupled with a mild carbonate base. This combination sterically precludes the coordination of the isoquinoline nitrogen to the palladium center while facilitating the reductive elimination of the electron-rich amine product.

Part 2: Mechanistic Insight & Optimization

Ligand Selection: The "Bite Angle" Effect

For 6-bromoisoquinolines, standard ligands like PPh

-

Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Why: Xantphos has a large bite angle (~111°). This geometry forces the palladium center into a configuration that favors reductive elimination and, crucially, creates a steric pocket that discourages the approach of the isoquinoline nitrogen, thereby preventing "poisoning."

Base & Solvent Effects

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Toluene or 1,4-Dioxane . Toluene is preferred for its non-polar nature, which suppresses the solubility of the halide by-products, driving the reaction forward.

Part 3: Visualized Reaction Pathways

Figure 1: Catalytic Cycle & Competitive Inhibition

Caption: Figure 1. The catalytic cycle highlighting the critical branch point where the bulky Xantphos ligand prevents the isoquinoline nitrogen from coordinating (Red Path), forcing the cycle toward productive amination (Green Path).

Part 4: Detailed Experimental Protocol

Target Reaction: Coupling of this compound with Morpholine (Model Secondary Amine).

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (1.0 mmol scale) |

| This compound | Substrate | 1.0 | 238.08 mg |

| Morpholine | Nucleophile | 1.2 | 104 µL |

| Pd(OAc) | Pre-catalyst | 0.05 (5 mol%) | 11.2 mg |

| Xantphos | Ligand | 0.075 (7.5 mol%) | 43.4 mg |

| Cs | Base | 2.0 | 651 mg |

| Toluene (Anhydrous) | Solvent | 0.2 M | 5.0 mL |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a glovebox or under active Argon flow, charge a dry reaction vial with Pd(OAc)

and Xantphos. -

Add 1.0 mL of anhydrous Toluene.

-

Stir at room temperature for 5–10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the L

Pd(0) species in situ.

Step 2: Reaction Assembly

-

To the pre-complexed catalyst vial, add the solid This compound and Cs

CO -

Seal the vial with a septum cap.

-

Inject the remaining Toluene (4.0 mL) and the amine (Morpholine ) via syringe.

-

Note: If using a solid amine, add it along with the other solids in Step 2.1.

Step 3: Execution

-

Place the vial in a pre-heated heating block at 100 °C .

-

Stir vigorously (800–1000 rpm). Efficient mixing is vital for the heterogeneous Cs

CO -

Monitor via HPLC or TLC at 2 hours.

-

TLC Eluent: 20% EtOAc in Hexanes.

-

Observation: The starting bromide (Rf ~0.6) should disappear; a blue-fluorescent product spot (Rf ~0.3) will appear.[3]

-

Step 4: Workup (Preserving the Methoxy Group)

-

Cool the reaction to room temperature.

-

Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.

-

CRITICAL: Do NOT wash with 1N HCl. The 1-methoxy group is acid-labile.

-

Wash the filtrate with Water (1 x 10 mL) followed by Brine (1 x 10 mL).

-

Dry over Na

SO

Part 5: Purification & Quality Control

Figure 2: Workup & Purification Logic

Caption: Figure 2. Purification workflow emphasizing neutral conditions to prevent 1-methoxy hydrolysis.

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos or increase catalyst loading to 10 mol%. Ensure Toluene is strictly anhydrous. |

| Hydrodehalogenation (Ar-H) | Hydride Source | Ensure solvent is degassed. Avoid alcohols (e.g., isopropanol) in the workup or reaction. |

| Product Hydrolysis (Isoquinolone) | Acidic Conditions | Verify CDCl |

Part 6: References

-

Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Heteroaryl Halides." Journal of Organic Chemistry, 2008.[4]

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

-

Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines." Journal of the American Chemical Society, 2002.

-

BenchChem Application Note. "Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline." BenchChem Protocols, 2025.[4][5][6]

Sources

- 1. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Scale-Up of 1-Methoxy-6-bromoisoquinoline

Executive Summary

1-Methoxy-6-bromoisoquinoline is a high-value pharmacophore, serving as a critical intermediate for Suzuki-Miyaura cross-coupling reactions at the C6 position and further elaboration at the C1 position. While laboratory-scale synthesis often utilizes direct methylation of isocarbostyrils (isoquinolinones) using methyl iodide (

This Application Note details a robust, scalable Chlorination-Methoxylation sequence starting from 6-bromoisoquinolin-1(2H)-one. This route avoids genotoxic alkylating agents (

Key Process Advantages

-

Regiospecificity: Avoids N-methylation byproducts common in direct alkylation.

-

Cost Efficiency: Utilizes inexpensive reagents (

, -

Purification: Designed to rely on crystallization, minimizing chromatographic burden.

Retrosynthetic Analysis & Pathway

The most reliable scale-up route disconnects the C1-O bond to form the 1-chloro intermediate. The starting material, 6-bromoisoquinolin-1(2H)-one, is accessible via the Schmidt rearrangement of 5-bromo-1-indanone followed by oxidative aromatization.

Figure 1: Synthetic workflow for the conversion of isocarbostyril to methoxy-isoquinoline.

Step 1: Synthesis of 1-Chloro-6-bromoisoquinoline

This step activates the lactam oxygen using phosphoryl chloride (

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Hazard Note |

| 6-Bromoisoquinolin-1(2H)-one | 1.0 | Substrate | Irritant |

| Phosphoryl Chloride ( | 5.0 - 8.0 | Solvent/Reagent | Corrosive, Water Reactive |

| Toluene | (Optional Co-solvent) | Solvent | Flammable |

| Triethylamine ( | 0.5 | Catalyst/Base | Flammable, Corrosive |

Process Protocol[1][2]

-

Setup: Equip a double-jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) connected to the exhaust to trap

gas. -

Charging: Charge 6-Bromoisoquinolin-1(2H)-one (solid) into the reactor.

-

Reagent Addition: Add

neat. Note: For scales >1kg, a co-solvent (Toluene, 5 vol) is recommended to improve heat transfer, though neat -

Catalysis: Add catalytic

(0.5 eq). This accelerates the reaction by forming the highly reactive phosphoryl ammonium species. -

Reaction: Heat the mixture to 90–100°C . Evolution of

gas will be observed.-

IPC (In-Process Control): Monitor by HPLC after 3 hours. Target: <1.0% Starting Material.

-

-

Concentration: Once complete, distill off excess

under reduced pressure (vacuum distillation) at <60°C. Do not distill to dryness ; leave a stirrable oil/slurry.

Critical Safety Operation: The Inverse Quench

DANGER: Direct addition of water to the reaction mixture can cause a violent explosion due to the exothermic hydrolysis of residual

-

Preparation: Prepare a separate vessel containing Ice/Water (10 vol) and

or -

Transfer: Slowly transfer the concentrated reaction mass (diluted with Toluene or DCM if too viscous) into the cold quench solution.

-

Rate: Control addition rate to maintain quench temperature <20°C.

-

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine.[1] Dry over

and concentrate. -

Output: 1-Chloro-6-bromoisoquinoline (Off-white solid).

Step 2: Methoxylation ( )

The 1-chloro derivative undergoes Nucleophilic Aromatic Substitution (

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Hazard Note |

| 1-Chloro-6-bromoisoquinoline | 1.0 | Substrate | Irritant |

| Sodium Methoxide ( | 1.5 - 2.0 | Nucleophile | Corrosive, Moisture Sensitive |

| Methanol (MeOH) | 10 vol | Solvent | Flammable, Toxic |

| THF | 2-3 vol | Co-solvent | Flammable (Optional for solubility) |

Process Protocol[1][2][3]

-

Dissolution: In a clean reactor, dissolve the 1-Chloro intermediate in anhydrous MeOH (and THF if solubility is poor).

-

Reagent Addition: Add

(25% wt solution in MeOH is preferred for handling) dropwise at room temperature. -

Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.

-

Quench: Cool to room temperature. Add water (5 vol) to precipitate inorganic salts.

-

Isolation (Crystallization):

-

Concentrate the methanol under vacuum until the product begins to precipitate.

-

Cool to 0–5°C and age the slurry for 2 hours.

-

Filter the solid. Wash with cold water/methanol (9:1).

-

Dry in a vacuum oven at 45°C.

-

Process Safety & Troubleshooting Guide

Thermal Runaway & Gas Evolution

The primary hazards in this synthesis involve the

Figure 2: Safety logic for quenching phosphorus oxychloride.

Impurity Profile

| Impurity Structure | Origin | Remediation |

| 6-Bromoisoquinolin-1(2H)-one | Hydrolysis of 1-Chloro intermediate due to wet MeOH in Step 2. | Dry MeOH (<0.05% water). Reprocess with |

| 1-Chloro-6-bromoisoquinoline | Incomplete conversion in Step 2. | Extend reflux time; add 0.2 eq extra |

| Dimethyl ether | Side reaction of | Venting; does not affect product purity. |

References

-

Synthesis of Isoquinolinones (Starting Material)

- Method: Schmidt rearrangement of 5-bromo-1-indanone.

- Source:ChemicalBook, "6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis".

-

Chlorin

):- Topic: Hydrolysis of Phosphoryl Trichloride: Characteriz

- Source:Organic Process Research & Development (ACS), 2010.

-

Nucleophilic Substitution Mechanism

- Topic: Reactivity of 1-haloisoquinolines toward nucleophiles ( ).

- Context: Similar reactivity observed in 1-chlorobutane/sodium methoxide systems (Williamson ether synthesis principles applied to heterocycles).

-

General Scale-Up Safety

- Topic: Scale-Up Safety Guidelines (Quenching, Exotherms).

- Source: Stanford Environmental Health & Safety.

Sources

- 1. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole occurs by _____reaction. [allen.in]

In vitro evaluation of 1-Methoxy-6-bromoisoquinoline analogs

Application Note: In Vitro Evaluation of 1-Methoxy-6-bromoisoquinoline Analogs

Introduction: The Scaffold as a Pharmacophore

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for developing kinase inhibitors, anticancer agents, and metabolic modulators. The core isoquinoline ring provides a flat, hydrophobic anchor for the ATP-binding pocket of kinases (e.g., ROCK, PKA), while the specific substituents dictate selectivity and reactivity:

-

C1-Methoxy Group: Functions as a hydrogen bond acceptor or a masked carbonyl (via metabolic O-demethylation to the lactam). It often dictates solubility and membrane permeability.

-

C6-Bromo Group: A critical "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries (SAR exploration).

This guide details the standard operating procedures (SOPs) for the in vitro evaluation of these analogs, focusing on cytotoxicity screening, kinase target engagement, and metabolic stability.

Compound Management & Preparation

Objective: Ensure consistent solubility and stability of the lipophilic isoquinoline analogs prior to biological assays.

Protocol:

-

Stock Solution Preparation:

-

Weigh 1-5 mg of the solid analog.

-

Dissolve in 100% molecular biology grade DMSO to achieve a 10 mM stock concentration .

-

Note: The 6-bromo substituent increases lipophilicity (cLogP ~3.3). If precipitation occurs, sonicate at 40°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the isoquinoline core) and store at -20°C. Stable for 6 months.

-

Working Solutions:

-

Dilute stocks serially in DMSO first, then transfer to the assay buffer.

-

Critical Rule: Keep final DMSO concentration <0.5% (v/v) in cell-based assays to avoid solvent toxicity.

-

Assay 1: Cytotoxicity Screening (Cell Viability)

Rationale: Before specific target validation, analogs must be screened for general antiproliferative activity, particularly for oncology indications (e.g., targeting glioblastoma or lung cancer cell lines).

Methodology: Resazurin Reduction Assay (Alamar Blue) Superior to MTT due to higher sensitivity and non-toxicity to cells, allowing kinetic monitoring.

Workflow:

-

Seeding: Plate cancer cells (e.g., HeLa, HepG2) at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add compounds in a 9-point dose-response curve (e.g., 1 nM to 10 µM). Include a Positive Control (Staurosporine, 1 µM) and Vehicle Control (0.5% DMSO).

-

Incubation: Treat cells for 48h or 72h.

-

Detection: Add Resazurin reagent (10% v/v of culture volume). Incubate for 2–4h.

-

Readout: Measure fluorescence at Ex 560 nm / Em 590 nm.

Data Analysis:

Calculate % Viability =

Assay 2: Target Engagement (Rho-Kinase/ROCK Inhibition)

Rationale: Isoquinolines are classical ATP-competitive inhibitors of Rho-associated protein kinase (ROCK). Evaluating the 1-methoxy-6-bromo analogs against ROCK1/2 is critical for cardiovascular and neuronal regeneration applications.

Methodology: FRET-based Kinase Assay (e.g., Z'-LYTE™ or LanthaScreen™)

Mechanism: The compound competes with ATP. If the analog binds the kinase, the FRET-peptide substrate is not phosphorylated. A secondary development reagent cleaves only the non-phosphorylated peptide, disrupting the FRET signal.

Protocol:

-

Reaction Mix: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Addition: Add recombinant human ROCK1 (2-5 ng/well) to 384-well low-volume plates.

-

Compound Addition: Add 100 nL of compound (acoustic dispensing preferred). Pre-incubate for 15 min.

-

Start Reaction: Add ATP (at Km, typically 10 µM) and Coumarin-Fluorescein labeled peptide substrate (2 µM).

-

Incubation: 1 hour at Room Temperature (RT).

-

Stop & Develop: Add Development Reagent (Protease). Incubate 1 hour.

-

Readout: Measure Ratio = (Emission 445 nm / Emission 520 nm).

Diagram: Kinase Assay Logic

Caption: Competitive binding logic in FRET-based kinase screening. Inhibitors prevent substrate phosphorylation, leading to protease cleavage and signal change.

Assay 3: ADME Profiling (Metabolic Stability)

Rationale: The 1-methoxy group is a metabolic "soft spot." Liver cytochrome P450 enzymes (CYPs) can rapidly O-demethylate this group, converting the compound into an isoquinolone (lactam), which may lose potency or change solubility.

Methodology: Liver Microsome Stability Assay

Protocol:

-

Incubation: Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Monitor: Parent ion (1-Methoxy-6-bromo...) and potential metabolite (6-bromo-2H-isoquinolin-1-one, Mass - 14 Da).

-

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).

Data Summary Table: Representative Evaluation Criteria

| Parameter | Assay Type | Desirable Threshold (Hit) | Flag/Risk |

| Potency (IC50) | Kinase (ROCK) | < 100 nM | > 10 µM (Inactive) |

| Cytotoxicity (CC50) | Resazurin (HepG2) | > 10 µM (if non-oncology) | < 1 µM (General Tox) |

| Solubility | Kinetic (PBS pH 7.4) | > 50 µM | < 5 µM (Precipitation) |

| Metabolic Stability | Microsomes ( | > 30 min | < 10 min (Rapid Clearance) |

SAR Workflow & Logic

The evaluation of this compound analogs follows a "Design-Make-Test-Analyze" (DMTA) cycle. The 6-bromo position allows for the introduction of aryl, heteroaryl, or alkynyl groups to probe the hydrophobic pocket of the target protein.

Diagram: SAR Optimization Pathway

Caption: DMTA cycle for 6-bromoisoquinoline optimization. Palladium chemistry at C6 drives library generation, followed by hierarchical biological screening.

References

-

BenchChem. (2025).[1][2] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes (Patent WO 2022/076503).[3] Retrieved from

-

PubChem. (2025).[4] 1-Bromoisoquinoline Compound Summary. Retrieved from

-

MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs.[5][6] Molecules.[1][2][3][5][6][7][8][9][10][11][12] Retrieved from

-

ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stability of 1-Methoxy-6-bromoisoquinoline

Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 1-Methoxy-6-bromoisoquinoline (CAS: Generic/Derivative) Application: Intermediate for cross-coupling (Suzuki/Buchwald) in drug discovery.[1]

Introduction: The "Deceptive" Simplicity

As a Senior Application Scientist, I often see researchers treat This compound as a simple aryl ether. It is not. Structurally, it is a cyclic imidate ether .[1] Unlike standard anisole derivatives, the C1-methoxy group is electronically activated by the adjacent ring nitrogen, making it susceptible to unique hydrolysis and displacement pathways.

This guide addresses the three most critical failure modes reported by our users: N-methylation competition , regioselectivity loss , and storage instability .

Module 1: The O-Methylation vs. N-Methylation Conundrum

User Ticket #402: "I synthesized the precursor 6-bromoisoquinolin-1(2H)-one and treated it with Methyl Iodide and

Root Cause Analysis

You have synthesized the N-methyl lactam (6-bromo-2-methylisoquinolin-1-one), not the O-methyl ether.

-

The Mechanism: The starting material exists in a tautomeric equilibrium between the lactam (amide-like) and lactim (imidic acid-like) forms.

-

Thermodynamics vs. Kinetics: Under standard basic conditions (alkali carbonates), the Nitrogen atom is the softer, more nucleophilic center, leading to the thermodynamically stable N-methylated amide (N-Me).

-

The Fix: To force O-methylation, you must use the HSAB (Hard and Soft Acids and Bases) principle or "Silver Salt" method to trap the halide at the oxygen.

Troubleshooting Protocol: The Silver Carbonate Method

To exclusively target the oxygen:

-

Switch Base: Replace

with Silver Carbonate ( -

Solvent: Use Benzene or Toluene (non-polar solvents disfavor the charge-separated transition state required for N-alkylation).[1]

-

Mechanism: The Silver ion (

) coordinates to the Nitrogen lone pair or the halide leaving group, sterically and electronically blocking N-attack and favoring O-attack.

Visualizing the Pathway

Caption: Divergent alkylation pathways. Path A (Red) yields the unwanted N-methyl impurity. Path B (Green) yields the target O-methyl ether.

Module 2: Nucleophilic Substitution ( ) & Regioselectivity

User Ticket #515: "I am trying to convert 1,6-dibromoisoquinoline to the 1-methoxy derivative using NaOMe. I see multiple spots on TLC. Is the 6-bromo group reacting?"

Technical Insight

In 1,6-dibromoisoquinoline (or 1-chloro-6-bromoisoquinoline), the two halogens have vastly different reactivities:

-

C1-Halogen: Activated by the adjacent ring nitrogen (C=N bond).[1] It behaves like an acid chloride or imidoyl chloride.[1] It is highly reactive toward nucleophiles (

).[1] -

C6-Halogen: A standard aryl halide .[1] It is unreactive toward NaOMe unless high temperatures (>100°C) or transition metal catalysts are present.[1]

Side Reaction Profile

| Condition | Primary Reaction (C1) | Side Reaction (C6) | Result |

| NaOMe / MeOH, 25°C | Fast Substitution ( | None | Target Product |

| NaOMe / MeOH, Reflux | Fast Substitution | Slow Hydrodehalogenation | Mixture (Trace 1-methoxy-isoquinoline) |

| Pd(PPh3)4 / Base | No Reaction (without coupling partner) | Oxidative Addition | Polymerization/Dimerization |

The "Over-Reaction" Fix

-

Temperature Control: Perform the methoxylation at 0°C to Room Temperature . Do not reflux. The C1-Cl/Br is reactive enough to displace at RT.[1]

-

Stoichiometry: Use exactly 1.05 equivalents of NaOMe. Excess base at high temp promotes attack at C6 or demethylation.[1]

Module 3: Stability & The "Disappearing Product"

User Ticket #601: "We synthesized the compound last week (98% purity). Today, the vial contains a white solid that is insoluble in ether.[1] LCMS shows the mass of the starting lactam."

The Hidden Enemy: Acid-Catalyzed Hydrolysis

1-Methoxyisoquinolines are cyclic imidates .[1] Just like acyclic imidates, they are prone to hydrolysis under acidic conditions to regenerate the amide (lactam).[1]

Sources of Acid:

-

Chloroform/DCM: Old chlorinated solvents often contain traces of HCl.[1]

-

Silica Gel: Slightly acidic.[1] Extended contact during column chromatography can initiate hydrolysis.[1]

-

Atmospheric Moisture: If stored in an unsealed vial, atmospheric

+ moisture can be sufficient to drive hydrolysis over weeks.[1]

Storage Protocol

-

Workup: Always wash the organic layer with saturated

before drying to remove trace acids.[1] -

Purification: Add 1% Triethylamine (

) to your chromatography eluent to neutralize silica acidity.[1] -

Storage: Store under Argon/Nitrogen at -20°C. Do not store in

solution for NMR; run the NMR immediately.

Module 4: Downstream Coupling Strategy

User Ticket #710: "Can I use this molecule in a Suzuki coupling? Will the methoxy group survive?"

Answer: Yes, but the 6-Br is the handle.

-

Selectivity: Pd(0) will undergo oxidative addition at C6-Br (Aryl-Br bond).[1] The C1-OMe bond is strong (

C-O) and generally inert to Pd.[1] -

Risk: Strong Lewis Acids (e.g.,

,

Workflow Visualization

Caption: Decision tree for downstream coupling. Avoid acidic workups to preserve the methoxy group.

References

-

BenchChem. (2025).[1][2][3] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. (Provides foundational N-oxide and bromination protocols).

-

Wlodarczyk, N., et al. (2011).[1][4] On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. (Details the lactam/lactim tautomerism and cyclization issues).

-

ChemicalBook. (2025).[1][3][4][5][6] 1-Bromoisoquinoline Synthesis & Properties. (Data on reactivity of 1-halo isoquinolines).

-

RSC Publishing. Kinetics and mechanism of the hydrolysis of 1-aryloxyethyl alkanoates. (Mechanistic analogue for imidate hydrolysis kinetics).

-

Banerjee, A. K., et al. (2025).[1][3][5][6][7] Use of Methyliodide in O-Methylation of organic compounds. Organic & Medicinal Chem IJ.[1][7][8] (Review of O- vs N-methylation selectivity).

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Overcoming Poor Solubility of 1-Methoxy-6-bromoisoquinoline Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-methoxy-6-bromoisoquinoline derivatives. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to address specific experimental issues. The methodologies and explanations provided herein are grounded in established principles of physical chemistry and formulation science to ensure technical accuracy and practical utility.

Introduction to the Challenge: Understanding the Solubility of this compound Derivatives

This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] However, their utility is often hampered by poor aqueous solubility, a common challenge for many nitrogen-containing aromatic compounds.[2] The core isoquinoline structure, while possessing a basic nitrogen atom that can be protonated, is largely hydrophobic. The addition of a methoxy group at the 1-position and a bromine atom at the 6-position further influences the molecule's physicochemical properties.

The methoxy group can slightly increase polarity but also contributes to the overall lipophilicity.[3][4] Bromine substitution can increase molecular weight and potentially impact crystal lattice energy, which in turn affects solubility.[5] Consequently, these derivatives often exhibit low solubility in aqueous media, posing significant hurdles for in vitro biological assays, formulation development, and ultimately, oral bioavailability.[6] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the handling and formulation of this compound derivatives.

FAQ 1: My this compound derivative won't dissolve in my aqueous buffer for my biological assay. What should I do first?

Answer:

This is a very common starting point. The first step is to systematically assess the compound's basic solubility profile and the potential for pH modification.

Causality: this compound is a weak base due to the nitrogen atom in the isoquinoline ring.[7] Its aqueous solubility is therefore expected to be highly pH-dependent.[8][9] The predicted pKa of the protonated form of 6-bromoisoquinoline is approximately 4.83.[8] The 1-methoxy group may slightly alter this value. At a pH below the pKa, the molecule will exist predominantly in its protonated, more water-soluble cationic form.

Troubleshooting Workflow:

-

Determine the pKa of your specific derivative. While a predicted value for a related compound is a good starting point, experimental determination is recommended for accuracy. A common method for poorly soluble compounds is the solubility-pH method.[10]

-

Attempt pH-modification. Prepare a stock solution of your compound in a small amount of an organic solvent like DMSO. Then, dilute this stock into a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8). Visually inspect for precipitation and, if possible, quantify the solubility at each pH using a suitable analytical method like HPLC-UV. You should observe significantly higher solubility at lower pH values.

Experimental Protocol: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of a this compound derivative as a function of pH.

Materials:

-

This compound derivative

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

HPLC-UV system with a suitable column and mobile phase

Procedure:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).

-

In separate vials, add an excess amount of the compound to each aqueous buffer. Alternatively, for very small amounts of compound, add a small aliquot of the DMSO stock solution to each buffer, ensuring the final DMSO concentration is low (typically <1%) to minimize its co-solvent effect.

-

Seal the vials and shake them at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound by HPLC-UV against a standard curve.

-

Plot the logarithm of the solubility versus pH. The inflection point of the curve will give an estimate of the pKa.

FAQ 2: pH adjustment isn't sufficient or is incompatible with my experimental system. What are my other options for solubilizing the compound for in vitro studies?

Answer:

If pH modification is not a viable option, the next step is to explore the use of co-solvents.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[11] This makes the environment more favorable for dissolving hydrophobic molecules like this compound derivatives.

Recommended Co-solvents: A range of pharmaceutically acceptable co-solvents can be screened. The choice will depend on the required concentration of your compound and the tolerance of your biological assay system to the co-solvent.

| Co-solvent | Typical Concentration Range for Cell-based Assays | Notes |

| Dimethyl sulfoxide (DMSO) | < 0.5% v/v | A powerful solvent, but can have biological effects at higher concentrations. |

| Ethanol | < 1% v/v | Generally well-tolerated by many cell lines at low concentrations. |

| Polyethylene glycol 400 (PEG 400) | < 5% v/v | A less volatile and often less toxic option than ethanol. |

| Propylene glycol (PG) | < 2% v/v | Similar to PEG 400, commonly used in pharmaceutical formulations. |

Troubleshooting Workflow:

-

Screen a panel of co-solvents. Prepare high-concentration stock solutions of your compound in each co-solvent (e.g., DMSO, Ethanol, PEG 400).

-

Determine the maximum achievable concentration. Titrate the co-solvent stock solution into your aqueous buffer and observe the point of precipitation. This will give you an indication of the solubilizing capacity of each co-solvent.

-

Assess the tolerance of your assay. Run a vehicle control experiment to determine the maximum concentration of each co-solvent that does not interfere with your biological assay.

-

Select the optimal co-solvent system. Choose the co-solvent and concentration that provides the desired compound concentration while remaining within the tolerated limits of your assay.

Caption: Workflow for co-solvent screening.

FAQ 3: I need to prepare a more concentrated solution for pre-clinical formulation development. Co-solvents alone are not sufficient. What advanced techniques can I use?

Answer:

For higher concentrations required for in vivo studies, more advanced formulation strategies are necessary. The most common and effective approaches for poorly soluble crystalline compounds are solid dispersions and cyclodextrin complexation.

1. Solid Dispersions:

Causality: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[12][13] The amorphous state has a higher free energy and thus higher apparent solubility and faster dissolution rate compared to the crystalline form. The polymer also helps to prevent recrystallization of the drug.

Polymer Selection: The choice of polymer is critical and depends on the physicochemical properties of your derivative.[14][15] Common polymers include:

-

Polyvinylpyrrolidone (PVP) and its copolymers (e.g., Kollidon® VA 64)

-

Hydroxypropyl methylcellulose (HPMC) and its derivatives (e.g., HPMC-AS, HPMC-P)

-

Soluplus®

Manufacturing Methods:

-

Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, rapidly evaporating the solvent and forming a solid dispersion.

-

Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a melt, which is then extruded and cooled. This is a solvent-free method but requires the compound to be thermally stable.

Troubleshooting Workflow for Solid Dispersions:

-

Assess Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of your derivative. This will indicate if HME is a viable option.

-

Screen Polymers: Prepare small-scale solid dispersions with different polymers and drug loadings using a solvent evaporation method.

-

Characterize the Dispersions: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion. DSC can also be used to look for the absence of a melting endotherm.

-

Perform Dissolution Testing: Compare the dissolution rate of the solid dispersions to the crystalline drug. You should observe a significant enhancement in both the rate and extent of dissolution.

2. Cyclodextrin Complexation:

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble guest molecules, like your isoquinoline derivative, forming an inclusion complex that has significantly improved aqueous solubility.[17]

Types of Cyclodextrins:

-

β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and commonly used in pharmaceutical formulations.

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used for parenteral formulations.[18]

Troubleshooting Workflow for Cyclodextrin Complexation:

-

Screen Different Cyclodextrins: Prepare solutions of your compound with increasing concentrations of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD).

-

Determine the Stoichiometry and Binding Constant: Use techniques like phase-solubility analysis, UV-Vis, fluorescence, or NMR spectroscopy to determine the stoichiometry of the complex (e.g., 1:1, 1:2) and the binding constant.[19]

-

Prepare the Complex: The complex can be prepared by various methods, including co-precipitation, kneading, or freeze-drying of a solution containing the drug and cyclodextrin.

-

Characterize the Complex: Confirm the formation of the inclusion complex using techniques like DSC, PXRD, and FTIR.

-

Evaluate Solubility and Dissolution: Measure the solubility and dissolution rate of the complex and compare it to the free drug.

Caption: Advanced solubilization strategies workflow.

Part 2: Structural Considerations and Predictive Insights

While experimental work is essential, understanding the structural features of your this compound derivative can help guide your formulation strategy.

Impact of Substituents on Solubility:

-

1-Methoxy Group: The methoxy group is generally considered to be lipophilic, but it can also participate in hydrogen bonding as an acceptor.[3] Its overall effect on aqueous solubility can be complex and depends on its position and the surrounding molecular architecture.[4] In some cases, methoxy substitution has been shown to significantly increase solubility in organic solvents.[20]

-

6-Bromo Group: The bromine atom is hydrophobic and increases the molecular weight. It can also influence the crystal packing and lattice energy of the solid state.[5] Generally, halogenation tends to decrease aqueous solubility.

Predictive Models:

While no substitute for experimental data, in silico predictive models can provide useful initial estimates for properties like logP and pKa.[21] Several software packages are available for this purpose. These predictions can help in the early selection of appropriate formulation strategies. For example, a high predicted logP would suggest that lipid-based formulations or cyclodextrin complexation might be particularly effective.

Part 3: Summary of Key Physicochemical Properties and Strategies

| Property | Predicted/Inferred Value for this compound | Implication for Solubility | Recommended Strategies |

| pKa | ~4.8 (based on 6-bromoisoquinoline)[8] | pH-dependent solubility, more soluble at pH < 5. | pH adjustment (acidic buffers). |

| Aqueous Solubility | Low | Difficulty in preparing aqueous solutions for assays. | pH adjustment, co-solvents, cyclodextrins, solid dispersions. |

| Organic Solvent Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol)[8] | Good for preparing concentrated stock solutions. | Use as a starting point for dilutions and formulations. |

| logP | Moderately high (predicted) | Lipophilic nature, prefers non-polar environments. | Cyclodextrin complexation, lipid-based formulations, solid dispersions. |

| Thermal Stability | Requires experimental determination (DSC/TGA) | Determines suitability for heat-based methods like HME. | If thermally stable, HME is a good option for solid dispersions. If not, spray drying or solvent evaporation should be used. |

References

-

Influence of aromatic hydrogen substitution with methoxy groups on the redox properties of indigo. ACS Publications. Available at: [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

-

Solubility of aromatic compounds in mixed solvents. UA Campus Repository. Available at: [Link]

-

Isoquinoline - Solubility of Things. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. Available at: [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

-

1-Methoxyisoquinoline | C10H9NO | CID 141052. PubChem. Available at: [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. Available at: [Link]

-

Effects of bromine substitution for iodine on structural stability and phase transition of CsPbI3. ResearchGate. Available at: [Link]

-

Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI. Available at: [Link]

-

WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison. Available at: [Link]

-

Syntheses of 4-Substituted Isoquinolines. ResearchGate. Available at: [Link]

-

Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Taylor & Francis Online. Available at: [Link]

-

Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. National Institutes of Health. Available at: [Link]

-

Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

-

Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. Available at: [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

-

Isoquinoline - Wikipedia. Available at: [Link]

-

Table 2 Solubility of selected aromatic compounds in water at 25 °C[22]. ResearchGate. Available at: [Link]

-

A Predictive Model Towards Site‐Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes using TMPZn. Open Access LMU. Available at: [Link]

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]

-

Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. National Institutes of Health. Available at: [Link]

-

ms_1766852416_9102.docx. RSIS International. Available at: [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

-

Amorphous Solid Dispersion. Veranova. Available at: [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: [Link]

-

(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

-

Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Available at: [Link]

-

Molecular Interactions between APIs and Enteric Polymeric Excipients in Solid Dispersion: Insights from Molecular Simulations and Experiments. MDPI. Available at: [Link]

-

Effect of cyclodextrins inclusion complexes into absorption and emission spectra of P-methylaminobenzoate derivatives: A DFT and. Available at: [Link]

-

Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available at: [Link]

-

6.1: Physical Properties of Haloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Available at: [Link]

-

Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Royal Society of Chemistry. Available at: [Link]

-

Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI. Available at: [Link]

-

Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech Co., Ltd. Available at: [Link]

-

Alkaloids and Selected Topics in Their Thermochemistry. National Institutes of Health. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

Quinoline. mVOC 4.0. Available at: [Link]

-

halo alkanes and haloarenes. Available at: [Link]

-

Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Frontiers. Available at: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciresliterature.org [sciresliterature.org]

- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. 6-Bromoisoquinoline CAS#: 34784-05-9 [m.chemicalbook.com]

- 9. 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility of aromatic compounds in mixed solvents. [repository.arizona.edu]

- 12. New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

Technical Support Center: 1-Methoxy-6-bromoisoquinoline (CAS: 52602-04-1)

Topic: Troubleshooting Reaction Failures & Stability Issues Department: Application Science & Process Chemistry[1]

Executive Summary

1-Methoxy-6-bromoisoquinoline is a bifunctional scaffold widely used in kinase inhibitor discovery (e.g., ROCK, PKA inhibitors).[1] It presents a unique dichotomy in reactivity: the C6-bromide serves as a handle for cross-coupling, while the C1-methoxy group acts as a "masked" amide.

This guide addresses the three most common failure modes reported by our users:

-

Unintended Demethylation: Conversion to the insoluble isoquinolone byproduct.

-

Catalyst Deactivation: Stalled cross-coupling due to nitrogen coordination.[1]

-

Lithiation Scrambling: Nucleophilic attack at C1 during halogen-metal exchange.[1]

Module 1: The "Disappearing" Methyl Group (Stability Issues)

User Complaint: "I attempted a reaction under acidic conditions (or high heat), and my product precipitated as a white solid that is insoluble in DCM/MeOH. The NMR shows the loss of the singlet at ~4.0 ppm."

Diagnosis: You have likely triggered the thermodynamic sink of the system: the conversion of the imidate-like 1-methoxyisoquinoline into 6-bromoisoquinolin-1(2H)-one .[1]

Technical Insight: The C1-methoxy group is an imidate ether.[1] Unlike a standard aryl methyl ether (anisole), it is susceptible to hydrolysis under both acidic conditions (via protonation of N2) and nucleophilic attack (SN2 at the methyl group).[1] The driving force is the formation of the stable amide-like tautomer (isoquinolone).

Troubleshooting Protocol:

| Parameter | Recommendation | Reason |

| Acids | AVOID aqueous HBr, HI, or strong Lewis Acids (BBr3, AlCl3).[1] | These agents rapidly cleave the O-Me bond.[1] |

| Nucleophiles | Avoid thiols or iodide salts at high temperatures (>100°C).[1] | Nucleophilic attack on the methyl group generates the isoquinolone. |

| Workup | Keep aqueous washes neutral or basic (pH > 7).[1] | Acidic workups can hydrolyze the ether if contact time is long. |

Visualizing the Failure Mode:

Figure 1: The thermodynamic conversion of the imidate ether to the stable isoquinolone tautomer.

Module 2: Cross-Coupling Failures (Suzuki & Buchwald)

User Complaint: "My Suzuki coupling stalled at 30% conversion. I see starting material and some dehalogenated byproduct, but the catalyst seems dead."

Diagnosis: The isoquinoline nitrogen (N2) is coordinating to the Palladium center, displacing phosphine ligands and forming an unreactive "Pd-ate" complex. This is known as Heterocycle Poisoning .[1]

Technical Insight: While the C1-methoxy group reduces the basicity of the nitrogen compared to isoquinoline, the N2 lone pair is still available for binding. Standard ligands (PPh3, dppf) are often insufficiently bulky to prevent this coordination.[1]

Optimized Protocol (Buchwald-Hartwig & Suzuki):

-

Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands.[1]

-

Recommended:XPhos , RuPhos , or BrettPhos .[1]

-

Why: The steric bulk of the biaryl backbone prevents the Pd center from coordinating with the isoquinoline nitrogen [1].

-

-

Base Selection:

-

Pre-catalysts: Use precatalysts (e.g., XPhos Pd G3 or G4) rather than generating Pd(0) in situ to ensure active species formation.[1]

Validated Conditions (Example):

-

Catalyst: Pd(dba)2 (2 mol%) + BINAP (or Xantphos) (2.2 mol%) [2].[1]

-

Base: Cs2CO3 (2.0 equiv).[1]

-

Solvent: Toluene or Dioxane (anhydrous).[1]

-

Temp: 80–100°C.[1]

Visualizing the Competition:

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.[1]

Module 3: Lithium-Halogen Exchange (Regioselectivity)

User Complaint: "I tried to lithiate C6 with n-BuLi at -78°C, but I got a complex mixture and alkyl addition products."

Diagnosis: You are competing between Halogen-Metal Exchange (at C6) and Nucleophilic Addition (at C1) .[1] The C1 position is electrophilic (like an imine).[1] n-BuLi is a strong nucleophile and may attack C1.[1]

Technical Insight: Lithium-halogen exchange is kinetically faster than nucleophilic addition, but only at very low temperatures.[1] Furthermore, n-BuLi can act as a nucleophile.[1]

Troubleshooting Protocol:

-

Reagent Swap: Switch from n-BuLi to t-BuLi (2.0 equiv).

-

Reason:t-BuLi undergoes Li-Halogen exchange much faster than n-BuLi and is too bulky to easily attack the C1 position [3].[1]

-

-

Temperature Control:

-

Must be performed at -78°C or lower .[1]

-

Cannulate the electrophile immediately after the exchange (typically < 15 mins). Do not let the lithiated species sit; it can isomerize or dimerize.

-

-

Alternative: Use TurboGrignard (iPrMgCl[1]·LiCl) .[1]

-

Conditions: 0°C to Room Temp.[1]

-

Benefit: Milder than Li reagents; tolerates the imidate functionality better while still effecting the Br-Mg exchange.

-

FAQ: Frequently Asked Questions

Q: Can I use acidic workup to remove the catalyst? A: Proceed with caution. Dilute HCl (< 1M) for a very short duration might be safe, but prolonged exposure will hydrolyze the methoxy group. We recommend using Thiol-functionalized silica scavengers or washing with EDTA/Na2CO3 to remove Palladium without risking the ether linkage.

Q: Why does my product streak on silica gel? A: The basic nitrogen interacts with the acidic silanols on the silica.

-

Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent system (e.g., Hexane/EtOAc + 1% TEA).[1] This neutralizes the silica and sharpens the bands.

Q: I want to convert the methoxy group to an amine after coupling. How? A: This is a standard sequence.

-

Perform C6 coupling (Suzuki/Buchwald).

-

Treat with HBr in Acetic Acid or BBr3 to demethylate to the isoquinolone.

-

Treat with POCl3 to generate the 1-chloroisoquinoline.[1]

-

Displace Chloride with your desired amine (SNAr).[1]

References

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

-

BenchChem Application Notes. "Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Organic Process Research & Development Data.

-

Bailey, W. F., & Patricia, J. J. (1988).[1][2][3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry.

-

PubChem Compound Summary. "6-Bromoisoquinolin-1(2H)-one (Demethylated Byproduct)." [1]

Sources

Byproduct formation in 1-Methoxy-6-bromoisoquinoline reactions

<Technical Support Center: Byproduct Formation in 1-Methoxy-6-bromoisoquinoline Reactions >

Introduction

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for troubleshooting byproduct formation in reactions involving this compound. This versatile building block is crucial in the synthesis of a wide array of biologically active compounds.[1] However, its reactivity profile can lead to several side reactions that may complicate synthesis and purification. This document offers a structured approach to identifying, mitigating, and understanding the formation of common byproducts.

Diagram: Reactivity Hotspots of this compound

Caption: Key reactive sites on this compound and common corresponding reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with this compound in a question-and-answer format.

Issue 1: Formation of 6-Bromo-1(2H)-isoquinolone during Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, but I am observing a significant amount of 6-bromo-1(2H)-isoquinolone as a byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of 6-bromo-1(2H)-isoquinolone is a common issue arising from the hydrolysis of the methoxy group at the C1 position.[2] This can be catalyzed by acidic or basic conditions, which are often present in cross-coupling reaction mixtures. The methoxy group is susceptible to nucleophilic attack, especially under heated conditions.

Causality:

-

Presence of Water: Trace amounts of water in the reaction solvent or reagents can lead to hydrolysis.

-

Base Strength: Strong bases used in Suzuki-Miyaura coupling can promote the hydrolysis of the methoxy group.[3]

-

Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.

Solutions:

-

Rigorous Drying of Reagents and Solvents: Ensure all glassware is oven-dried, and solvents are anhydrous. Use freshly opened or distilled solvents.

-